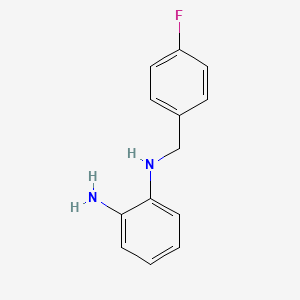

N1-(4-Fluorobenzyl)benzene-1,2-diamine

Description

Properties

CAS No. |

7191-70-0 |

|---|---|

Molecular Formula |

C13H13FN2 |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]benzene-1,2-diamine |

InChI |

InChI=1S/C13H13FN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |

InChI Key |

BNJVETMIOJOROO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N1 4 Fluorobenzyl Benzene 1,2 Diamine and Its Structural Analogues

Established Synthetic Routes to N1-(4-Fluorobenzyl)benzene-1,2-diamine

Traditional synthetic approaches to this compound and its analogues rely on well-established organic reactions, including nucleophilic substitution, reductive amination, and nitration-reduction sequences.

Nucleophilic Substitution Approaches for this compound Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of N-aryl amines. In the context of this compound, this approach typically involves the reaction of an activated aryl halide, such as 1-fluoro-2-nitrobenzene, with 4-fluorobenzylamine. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group (in this case, fluoride) is crucial for activating the aromatic ring towards nucleophilic attack.

A representative synthesis of a structural analogue, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, illustrates this methodology. The reaction proceeds in two main steps:

Nucleophilic Aromatic Substitution: 1-Fluoro-2-nitrobenzene is treated with 3,5-bis(trifluoromethyl)benzylamine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for an extended period to afford the N-substituted nitroaniline intermediate in high yield. mdpi.com

Reduction of the Nitro Group: The resulting N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline is then subjected to a reduction step to convert the nitro group into a primary amine, yielding the final diamine product. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 1-Fluoro-2-nitrobenzene | 3,5-bis(trifluoromethyl)benzylamine | K2CO3 | DMF | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% |

Reductive Amination Protocols for this compound Precursors

Reductive amination offers an alternative pathway to the formation of C-N bonds. For the synthesis of precursors to this compound, this method would typically involve the reaction of a carbonyl compound with an amine, followed by reduction of the resulting imine. A plausible route could start from 2-nitroaniline and 4-fluorobenzaldehyde.

The general steps for this process are:

Imine Formation: 2-Nitroaniline is reacted with 4-fluorobenzaldehyde to form the corresponding N-(4-fluorobenzyl)-2-nitroaniline imine.

Reduction: The imine and the nitro group are then reduced in a subsequent step. Catalytic hydrogenation is a common method for this transformation, simultaneously reducing both functional groups to yield this compound. frontiersin.org

Various catalytic systems, including those based on noble and non-noble metals, have been developed for reductive amination of nitro compounds with aldehydes and ketones, highlighting the versatility of this approach. frontiersin.orgresearchgate.net

| Amine | Aldehyde/Ketone | Reducing Agent | Product |

| 2-Nitroaniline | 4-Fluorobenzaldehyde | Catalytic Hydrogenation (e.g., H2/Pd-C) | This compound |

Nitration-Reduction Sequences in Benzene-1,2-diamine Functionalization

This methodology is foundational in aromatic chemistry and is integral to the synthesis of benzene-1,2-diamine derivatives. The synthesis of the target compound and its analogues often relies on a precursor that is a substituted nitroaniline. The final step in these synthetic sequences is the reduction of the nitro group to an amine.

A common and effective method for this reduction is catalytic hydrogenation. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from its nitro precursor was achieved using palladium on carbon (Pd-C) as a catalyst under a hydrogen atmosphere. mdpi.com This method is generally clean and provides high yields of the desired diamine. mdpi.com

Alternatively, chemical reducing agents can be employed. Tin(II) chloride (SnCl2) in ethanol is another effective reagent for the reduction of aromatic nitro groups to primary amines. mdpi.com

| Starting Material | Reducing Agent | Catalyst | Product | Yield |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | H2 | 10% Pd-C | N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% |

| (2-nitrophenyl)cyclohexane-1,2-diamine derivatives | SnCl2·2H2O | - | benzene-1,2-diamines building blocks | 71-98% |

Advanced Synthetic Strategies and Optimization for this compound

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, advanced strategies such as catalytic methods and microwave-assisted protocols are being explored.

Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. For the synthesis of N-aryl diamines, copper-catalyzed N-arylation reactions have emerged as a powerful tool. These methods can be applied to the synthesis of this compound, potentially offering milder reaction conditions compared to traditional nucleophilic aromatic substitution.

Copper(I) catalysts, in conjunction with various ligands, can facilitate the coupling of aryl halides with amines. For example, CuI with ligands such as L-proline or 2-(isobutyryl)cyclohexanone has been used for the N,N'-diarylation of diamines with aryl iodides. beilstein-journals.org While this is an example of diarylation, similar catalytic systems could be optimized for the mono-N-benzylation of benzene-1,2-diamine with 4-fluorobenzyl halide.

The development of catalytic systems for the asymmetric synthesis of 1,2-diamines is also an active area of research, employing chiral metal complexes and organocatalysts to achieve high enantioselectivity. ua.es

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. The application of microwave irradiation can be particularly beneficial for the synthesis of this compound, especially in the nucleophilic aromatic substitution step.

Microwave heating can significantly reduce the reaction times for the amination of aryl halides. sciforum.net Solvent-free microwave-assisted conditions represent a green chemistry approach that can lead to good to excellent yields in very short reaction times. sciforum.net For instance, the synthesis of various N-aryl compounds has been successfully achieved using microwave irradiation, often with improved efficiency compared to conventional heating methods. nih.gov

The condensation of o-phenylenediamine (B120857) with aldehydes to form benzimidazoles, a reaction involving a similar starting material to what would be used for the target compound, has been shown to be highly efficient under microwave irradiation without the need for a catalyst. rdd.edu.iq This suggests that the synthesis of this compound via reductive amination could also be significantly enhanced by the use of microwave technology.

| Reaction Type | Heating Method | Key Advantages |

| Nucleophilic Aromatic Substitution | Microwave Irradiation | Rapid reaction times, improved yields, potential for solvent-free conditions. sciforum.netnih.gov |

| N-alkylation of amides | Microwave Irradiation | Fast, mild conditions, use of inexpensive reagents. mdpi.com |

| Condensation of o-phenylenediamine and aldehydes | Microwave Irradiation | High yields, short reaction times (5-10 min), catalyst-free. rdd.edu.iq |

Continuous Flow Reactor Applications for Scalable Synthesis

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry are highly applicable to the multi-step synthetic routes typically employed for this class of compounds. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.gov

The typical synthesis of N1-arylmethyl-benzene-1,2-diamines involves a nucleophilic aromatic substitution followed by the reduction of a nitro group. mdpi.commdpi.com Both of these steps can be readily adapted to a continuous flow setup. For instance, the reduction of aromatic nitro groups, a key step in the synthesis, has been identified as a bottleneck in batch syntheses of pharmaceutical intermediates but has been successfully and safely implemented in flow reactors. nih.gov

A hypothetical continuous flow process for this compound could involve pumping a solution of 1-fluoro-2-nitrobenzene and 4-fluorobenzylamine through a heated packed-bed or coil reactor, potentially with a solid-supported base to facilitate the initial substitution reaction. The output stream containing the intermediate, N-(4-fluorobenzyl)-2-nitroaniline, could then be directly introduced into a second flow module. This second stage would typically consist of a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C), where catalytic hydrogenation occurs to yield the final diamine product. mdpi.com Such integrated, multi-step flow systems have been successfully used for the rapid synthesis of various organic molecules, including PET radiotracers and other complex building blocks. researchgate.netnih.gov

Table 1: Potential Parameters for Continuous Flow Synthesis

| Parameter | Step 1: Nucleophilic Substitution | Step 2: Nitro Group Reduction | Potential Advantage in Flow |

|---|---|---|---|

| Reactor Type | Heated Microreactor or Packed-Bed | Packed-Bed Reactor (e.g., with Pd/C) | Improved mixing and heat transfer |

| Temperature | Elevated temperatures possible for rate acceleration | Precise temperature control to manage exothermicity | Enhanced safety and selectivity |

| Pressure | Can be pressurized to use solvents above their boiling point | Controlled H₂ gas pressure | Higher reaction rates and safety |

| Residence Time | Optimized from seconds to minutes | Optimized for complete conversion | Increased throughput and efficiency |

Optimization of Reaction Conditions, Solvent Selection, and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Drawing from analogous syntheses, a two-step batch process serves as a reliable model. mdpi.com

The first step, a nucleophilic aromatic substitution, typically involves reacting 1-fluoro-2-nitrobenzene with the desired benzylamine. The choice of solvent and base is critical. Anhydrous polar aprotic solvents like dimethylformamide (DMF) are effective for this step. The reaction can be carried out in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid formed as a byproduct. Stirring this mixture at room temperature for an extended period (e.g., 72 hours) can lead to very high yields of the N-substituted nitroaniline intermediate, often up to 98%. mdpi.com

The second step is the reduction of the aromatic nitro group. Catalytic hydrogenation is a common and efficient method. The nitroaniline intermediate is dissolved in a solvent like ethanol (EtOH) and hydrogenated in the presence of a catalyst, typically 10% palladium on carbon (Pd-C). This reaction is often performed in a hydrogenation apparatus under hydrogen gas pressure (e.g., 4 bar) at room temperature. The reduction is generally clean and rapid (e.g., 6 hours), affording the desired diamine in excellent yields, such as 97%. mdpi.com In some cases, for more complex substrates where catalytic hydrogenation may lead to side products, other reducing agents like tin(II) chloride (SnCl₂·2H₂O) in ethanol under reflux can be employed. mdpi.com

Table 2: Optimized Conditions for Analogue Synthesis

| Reaction Step | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, 3,5-bis(trifluoromethyl)benzylamine | DMF | K₂CO₃ | 25 °C, 72 h | 98% | mdpi.com |

| Nitro Group Reduction | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | EtOH | 10% Pd-C, H₂ | 25 °C, 4 bar, 6 h | 97% | mdpi.com |

| Nitro Group Reduction (Alternative) | (2-nitrophenyl)cyclohexane-1,2-diamine derivative | Ethanol | SnCl₂·2H₂O | Reflux, 1 h | 71–98% | mdpi.com |

Derivatization and Synthesis of this compound Analogues

The benzene-1,2-diamine scaffold is versatile, allowing for extensive derivatization to produce a library of analogues with tailored properties. mdpi.commdpi.com

Introduction of Varied Substituents on Benzyl (B1604629) and Phenyl Moieties

Structural diversity can be easily introduced by varying the starting materials. To modify the benzyl moiety, different substituted benzylamines can be used in the initial nucleophilic substitution reaction. For example, using 3,5-bis(trifluoromethyl)benzylamine instead of 4-fluorobenzylamine leads to the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com This demonstrates the robustness of the synthetic route for accommodating various electron-withdrawing or electron-donating groups on the benzyl ring.

Similarly, substituents can be introduced onto the phenyl moiety of the diamine. This is achieved by starting with a substituted 1-fluoro-2-nitrobenzene derivative. This approach allows for the placement of functional groups at different positions on the phenylenediamine core, which can be crucial for tuning the electronic or steric properties of the final molecule. mdpi.com

Synthesis of N-Alkylated Benzene-1,2-diamine Analogues

Further structural modifications can be made through N-alkylation. While the target compound is N1-benzylated, related syntheses show that selective alkylation of other amino groups within the molecule is possible. For instance, in the synthesis of more complex organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold, a primary amino group can be selectively alkylated. mdpi.com A similar strategy could be applied to this compound, where the remaining primary amino group (-NH₂) could be selectively alkylated to create N1,N2-disubstituted derivatives. This would typically involve reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). mdpi.com This method provides a pathway to a wide array of differentially substituted 1,2-diamine products. nih.gov

Functionalization for Subsequent Chemical Transformations

The primary aromatic amino group in this compound is a key site for further functionalization, enabling its use as a versatile chemical intermediate. mdpi.comsmolecule.com Several transformations can be performed at this position:

Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides (e.g., benzoyl chloride) or carboxylic acids (using coupling agents like EDCI) to form amides. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine yields sulfonamides. mdpi.com

Arylation: The primary amine can undergo C-N cross-coupling reactions to introduce aryl groups.

Condensation Reactions: A widely used transformation is the condensation of the 1,2-diamine moiety with carboxylic acids, aldehydes, or their derivatives to form heterocyclic systems. researchgate.net For example, reaction with a carboxylic acid can yield a 2-substituted benzimidazole (B57391), a privileged scaffold in medicinal chemistry. researchgate.net

These transformations highlight the utility of this compound and its analogues as key building blocks for constructing more complex molecules with diverse applications. mdpi.commdpi.com

Reactivity and Reaction Mechanisms of N1 4 Fluorobenzyl Benzene 1,2 Diamine

Fundamental Chemical Reactions of N1-(4-Fluorobenzyl)benzene-1,2-diamine

The chemical behavior of this compound is characterized by its participation in oxidation, reduction, nucleophilic substitution, and coupling reactions.

The oxidation of this compound can proceed through several pathways, primarily involving the amine functionalities and the benzylic position. The o-phenylenediamine (B120857) moiety is susceptible to oxidation, which can lead to the formation of quinone-diimine or phenazine-type structures, particularly in the presence of strong oxidizing agents.

Furthermore, the secondary amine and the benzylic C-H bond are potential sites for oxidative transformations. For instance, oxidative debenzylation is a known reaction for N-benzyl amines and amides. nih.govorganic-chemistry.org This process can be promoted by various reagents, including those that generate bromo radicals. nih.govorganic-chemistry.org The reaction mechanism typically involves the abstraction of a hydrogen atom from the benzylic position, followed by further oxidation and hydrolysis to yield the debenzylated amine (o-phenylenediamine) and 4-fluorobenzaldehyde.

A study on the oxidation of N-benzyl derivatives of diphenylamine has shown that the benzyl (B1604629) group can be oxidized to a benzoyl group. rsc.org A similar transformation could be envisioned for this compound, which would lead to the corresponding N-benzoyl-o-phenylenediamine derivative.

| Oxidation Reaction | Potential Products | Reagent Type |

|---|---|---|

| Oxidation of o-phenylenediamine core | Quinone-diimines, Phenazines | Strong oxidizing agents |

| Oxidative Debenzylation | o-Phenylenediamine, 4-Fluorobenzaldehyde | Bromo radical generators |

| Oxidation of Benzyl Group | N-(4-Fluorobenzoyl)benzene-1,2-diamine | Oxidizing agents targeting benzylic C-H |

While this compound itself does not have functional groups that are typically reduced, its nitro-substituted derivatives are important precursors that undergo reduction to form the diamine. The reduction of a nitro group on the benzene ring is a common and crucial step in the synthesis of such compounds. nih.gov For example, the reduction of a precursor like N-(4-fluorobenzyl)-4-nitro-o-phenylenediamine would yield the target molecule. This reduction can be achieved using various catalytic systems, such as palladium on carbon with hydrogen gas or transfer hydrogenation methods.

The complete reduction of nitroarenes to their corresponding amines is a well-established transformation. nih.gov In the context of derivatives of this compound, a nitro group on either aromatic ring could be selectively reduced. For instance, a derivative such as N-(4-nitrobenzyl)benzene-1,2-diamine contains a nitro group on the benzyl moiety. kcl.ac.uk The reduction of this nitro group would yield the corresponding aminobenzyl derivative.

| Derivative | Reduction Product | Typical Reducing Agents |

|---|---|---|

| N-(4-Fluorobenzyl)-nitro-o-phenylenediamine | This compound | Pd/C, H2; NaBH4 with a catalyst |

| N-(4-Nitrobenzyl)benzene-1,2-diamine | N-(4-Aminobenzyl)benzene-1,2-diamine | Catalytic hydrogenation |

Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is generally challenging due to the presence of electron-donating amino groups, which deactivate the ring towards nucleophilic attack. youtube.com However, SNAr reactions can occur if the aromatic ring is sufficiently activated by strongly electron-withdrawing groups, typically positioned ortho or para to a good leaving group. youtube.comambeed.com

For a derivative of this compound to undergo SNAr, it would need to possess a suitable leaving group (e.g., a halogen) and a strong electron-withdrawing group (e.g., a nitro group) on the same aromatic ring. ambeed.com For example, if a chlorine atom were present on the phenylenediamine ring, and a nitro group were introduced, a nucleophile could potentially displace the chlorine. The rate and feasibility of such a reaction would be highly dependent on the specific substitution pattern.

The amino groups of this compound provide handles for various coupling reactions to construct more complex molecules. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to further functionalize the aromatic rings by forming new carbon-nitrogen bonds.

Additionally, the diamine functionality is a classic precursor for the synthesis of heterocyclic compounds. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines, quinoxalines, or other related heterocyclic systems. Azo coupling reactions are also a possibility, particularly if one of the aromatic rings is activated. mdpi.com

Influence of Molecular Architecture on this compound Reactivity

The specific arrangement of atoms and functional groups within this compound, particularly the fluorine substituent, has a significant impact on its chemical behavior.

The fluorine atom at the para position of the benzyl group exerts both electronic and steric effects on the reactivity of the molecule.

Electronic Effects: Fluorine is the most electronegative element, and it therefore exhibits a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the benzyl ring and can influence the reactivity of the benzylic C-H bonds, potentially making them more susceptible to abstraction in radical reactions. beilstein-journals.org The inductive effect also influences the basicity of the secondary amine, making it slightly less basic than its non-fluorinated counterpart.

Conversely, fluorine has a lone pair of electrons that can be donated into the aromatic ring through resonance, which is an electron-donating mesomeric effect (+M effect). In the para position, this effect can partially counteract the inductive effect, influencing the electron density of the aromatic ring.

Steric Effects: The steric hindrance caused by the fluorine atom is minimal due to its small atomic radius. Therefore, it is not expected to significantly impede the approach of reagents to the reactive sites of the molecule.

The presence of the C-F bond itself introduces a point of potential reactivity, although the C-F bond is generally very strong and unreactive. beilstein-journals.org However, under specific conditions, such as in the presence of certain transition metal catalysts or under harsh conditions, C-F bond activation could occur. beilstein-journals.org

| Effect of Fluorine Substituent | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the sigma bond framework. | Decreases electron density on the benzyl ring and basicity of the secondary amine. May activate the benzylic C-H for radical abstraction. |

| Mesomeric Effect (+M) | Electron donation into the aromatic ring via resonance. | Partially counteracts the inductive effect on the aromatic ring. |

| Steric Effect | Minimal due to the small size of the fluorine atom. | Does not significantly hinder reactions at nearby functional groups. |

Role of Benzyl and Amine Moieties in Reaction Selectivity

The reactivity of this compound is fundamentally governed by the interplay between its constituent functional groups: the nucleophilic primary and secondary amine groups, the phenylenediamine ring, and the 4-fluorobenzyl substituent. The presence of two distinct amine functionalities provides multiple reactive sites, leading to considerations of chemo- and regioselectivity in its chemical transformations.

The benzene-1,2-diamine core is a well-established precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The vicinal diamine arrangement is crucial for these cyclization reactions. In reactions with aldehydes or carboxylic acids, the more nucleophilic primary amine typically initiates the reaction, followed by intramolecular cyclization involving the secondary amine to form the heterocyclic ring.

The benzyl group at the N1-position introduces steric hindrance that can influence the accessibility of the secondary amine. This steric bulk can direct incoming electrophiles to the less hindered primary amine at the N2-position. Furthermore, the electronic nature of the 4-fluorobenzyl group can modulate the nucleophilicity of the secondary amine. The fluorine atom, being electron-withdrawing, can slightly reduce the electron-donating capacity of the benzyl group, thereby subtly influencing the reactivity of the attached nitrogen.

In the context of organocatalysis, benzene-1,2-diamine derivatives can act as hydrogen bond donors, a role that is critical for their catalytic activity. The N-H protons of both the primary and secondary amines can participate in hydrogen bonding, stabilizing transition states and influencing the stereochemical outcome of reactions. The specific substitution on the benzyl group can fine-tune the acidity of the N-H protons and, consequently, the catalytic efficacy.

Mechanistic Studies of Key Chemical Transformations Involving this compound

Intramolecular C(sp³)–H Amination Processes

These reactions are typically mediated by transition metal catalysts, such as those based on rhodium or palladium. The proposed mechanism often involves the following key steps:

N-H Activation: The catalyst coordinates to one of the amine functionalities. Given the presence of a primary and a secondary amine, selective activation is a key consideration. The less sterically hindered primary amine might be favored for initial coordination.

C-H Activation: The catalyst then facilitates the activation of a C(sp³)–H bond on the benzyl group. This is often the rate-determining step and can proceed through various pathways, including concerted metalation-deprotonation or oxidative addition.

Reductive Elimination: The final step involves the formation of the new C-N bond through reductive elimination from the metal center, regenerating the catalyst and yielding the cyclized product.

For this compound, an intramolecular C(sp³)–H amination would likely lead to the formation of a six-membered dihydrophenazine derivative. The fluorine substituent on the benzyl ring could influence the rate and selectivity of the C-H activation step due to its electronic effects.

Below is a table summarizing the general steps in a hypothetical intramolecular C(sp³)–H amination of this compound.

| Step | Description | Key Intermediates |

| 1 | Catalyst Coordination | Metal-Amine Complex |

| 2 | C-H Activation | Metallacyclic Intermediate |

| 3 | Reductive Elimination | Dihydrophenazine Product |

Formation of Specific Intermediates in this compound Reactions

The formation of specific intermediates is highly dependent on the reaction conditions and the nature of the reactants. In the synthesis of benzimidazoles, a common transformation for benzene-1,2-diamines, the reaction with an aldehyde proceeds through a Schiff base intermediate.

The reaction is initiated by the nucleophilic attack of the primary amine onto the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). Subsequently, an intramolecular nucleophilic attack by the secondary amine on the imine carbon leads to a cyclized intermediate, which then undergoes aromatization, often through oxidation, to yield the final benzimidazole (B57391) product.

The 4-fluorobenzyl substituent is generally expected to be electronically benign in this context, although it may have a minor influence on the rate of the initial nucleophilic attack and the subsequent cyclization.

The following table outlines the key intermediates in a typical benzimidazole synthesis starting from this compound and an aldehyde.

| Step | Reactants | Intermediate | Product |

| 1 | This compound + Aldehyde | Schiff Base | - |

| 2 | Schiff Base (intramolecular) | Cyclized Dihydrobenzimidazole | - |

| 3 | Cyclized Dihydrobenzimidazole | - | Substituted Benzimidazole |

Advanced Spectroscopic and Structural Elucidation of N1 4 Fluorobenzyl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. For N1-(4-Fluorobenzyl)benzene-1,2-diamine, a combination of ¹H, ¹³C, ¹⁹F, and multi-dimensional NMR techniques offers a comprehensive structural profile.

Proton (¹H) NMR Studies for Structural Confirmation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene-1,2-diamine and 4-fluorobenzyl moieties are expected to resonate in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effects of the aromatic rings. The methylene (-CH₂) protons, situated between the nitrogen atom and the fluorophenyl group, would likely appear as a singlet around δ 4.3 ppm. The amine protons (-NH and -NH₂) are expected to produce broad signals that can be confirmed by their exchange with deuterium oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35-7.25 | m | 2H | Ar-H (meta to F) |

| 7.10-7.00 | m | 2H | Ar-H (ortho to F) |

| 6.80-6.60 | m | 4H | Ar-H (benzene-1,2-diamine) |

| ~4.30 | s | 2H | -CH₂- |

| ~4.50 | br s | 2H | -NH ₂ |

| ~3.80 | br s | 1H | -NH - |

Note: Chemical shifts (δ) are hypothetical and reported in parts per million (ppm). Multiplicity is abbreviated as s (singlet), m (multiplet), and br s (broad singlet).

Carbon-13 (¹³C) NMR Analysis of Chemical Environments

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The aromatic carbons are expected to appear in the δ 110-165 ppm range. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a characteristic large coupling constant (¹JCF), a key feature confirming the fluorine substitution. The methylene carbon is anticipated to resonate around δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~145 | C -NH₂ |

| ~136 | C -NH- |

| ~135 | Quaternary C (benzyl) |

| ~129 (d, ³JCF ≈ 8 Hz) | C H (meta to F) |

| ~122 | C H (diamine ring) |

| ~118 | C H (diamine ring) |

| ~115 (d, ²JCF ≈ 21 Hz) | C H (ortho to F) |

| ~48 | -C H₂- |

Note: Chemical shifts (δ) are hypothetical and reported in parts per million (ppm). d denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Applications for Fluorine Substitution Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, which contains a single fluorine atom, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, this shift is typically observed in the range of -110 to -120 ppm, providing clear evidence for the presence and position of the fluorine substituent. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -115 | s | Ar-F |

Note: Chemical shift (δ) is hypothetical and reported in parts per million (ppm) relative to a standard (e.g., CFCl₃). s denotes a singlet.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

HSQC: The HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms to which they are attached. For instance, it would show a cross-peak connecting the methylene proton signal (~4.30 ppm) with the methylene carbon signal (~48 ppm).

HMBC: The HMBC experiment provides information about longer-range (2-3 bond) H-C correlations. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include a cross-peak between the methylene protons (-CH₂-) and the quaternary carbon of the fluorophenyl ring, as well as the carbon atom of the diamine ring to which the benzyl (B1604629) group is attached (C-NH-). These correlations would definitively establish the N-(4-fluorobenzyl) linkage.

Table 4: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Confirmed |

|---|---|---|---|

| HSQC | -CH ₂- | -C H₂- | Direct C-H bond of methylene group |

| HSQC | Ar-H | C H (Aromatic) | Direct C-H bonds of aromatic rings |

| HMBC | -CH ₂- | C -F, C -NH- | Connectivity between benzyl and diamine moieties |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₃H₁₃FN₂. achemblock.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion, [M+H]⁺. The measured mass of this ion would be compared to its calculated theoretical mass. A close match (typically within 5 ppm) between the experimental and theoretical values provides strong evidence for the compound's elemental composition, thereby confirming its identity.

Table 5: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of thermally labile molecules like this compound. In positive ion mode, the molecule, with a formula of C₁₃H₁₃FN₂ and a molecular weight of 216.26 g/mol , would be expected to readily protonate at one of the nitrogen atoms of the diamine moiety to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 217.27.

The ionization pathway would involve the dissolution of the sample in a suitable solvent, followed by its introduction into the mass spectrometer through a capillary subjected to a high voltage. The resulting aerosol of charged droplets would evaporate, leading to the formation of gas-phase ions. Subsequent fragmentation of the [M+H]⁺ ion in the mass spectrometer, often induced by collision-induced dissociation (CID), would likely proceed through characteristic pathways. A primary fragmentation event would be the cleavage of the benzylic C-N bond, which is typically the most labile bond in such structures. This would be expected to yield two major fragment ions:

A fragment corresponding to the 4-fluorobenzyl cation ([C₇H₆F]⁺) at an m/z of approximately 109.04.

A fragment corresponding to the protonated benzene-1,2-diamine radical cation or a related structure at an m/z of approximately 108.07.

Further fragmentation of the benzene-1,2-diamine fragment could also occur, providing additional structural confirmation. A detailed analysis of these pathways is essential for the unambiguous identification of the compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would reveal key structural parameters. The molecule is composed of a benzene-1,2-diamine core linked to a 4-fluorobenzyl group via a secondary amine. It is anticipated that the benzene rings themselves would be largely planar.

Key conformational features would include the dihedral angles between the planes of the two aromatic rings. In similar non-planar structures, such as N-[(E)-4-Chlorobenzylidene]-N′-phenylbenzene-1,4-diamine, the dihedral angles between the aromatic rings can be significant nih.gov. For this compound, the orientation of the 4-fluorobenzyl group relative to the benzene-1,2-diamine moiety would be a critical conformational parameter. The bond lengths and angles within the molecule are expected to fall within normal ranges for similar organic compounds. For instance, C-N bond lengths in the diamine portion would be typical for aromatic amines, while the C-F bond would have a characteristic length.

Table 1: Predicted Crystallographic Data Parameters for this compound

| Parameter | Predicted Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-C (aromatic) bond length | 1.37 - 1.40 Å |

| C-N bond length | 1.38 - 1.45 Å |

| C-F bond length | ~1.35 Å |

Note: This table contains predicted values based on chemically similar structures and general crystallographic data, as specific experimental data for the title compound is not available.

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The primary amine (-NH₂) and secondary amine (-NH-) groups are capable of acting as hydrogen bond donors, while the nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors. Therefore, N-H···N and potentially N-H···F hydrogen bonds are expected to be significant in stabilizing the crystal lattice.

H···H contacts: Typically representing the largest contribution to the Hirshfeld surface.

C···H/H···C contacts: Arising from interactions involving the aromatic rings.

F···H/H···F contacts: Specific interactions involving the fluorine substituent.

N···H/H···N contacts: Indicative of hydrogen bonding.

Weak C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, are also likely to contribute to the stability of the crystal packing nih.gov.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (-NH₂) group would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The secondary amine (-NH-) group would display a single, typically sharper, N-H stretching band in a similar region, around 3300-3400 cm⁻¹ rsc.org. Other key vibrational modes would include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methylene (-CH₂-) bridge, typically found between 2850-2960 cm⁻¹.

C=C stretching: Characteristic absorptions for the aromatic rings in the 1450-1600 cm⁻¹ region.

N-H bending: A broad band for the -NH₂ group around 1590-1650 cm⁻¹.

C-N stretching: Found in the 1250-1350 cm⁻¹ region for aromatic amines.

C-F stretching: A strong, characteristic band typically observed in the 1000-1250 cm⁻¹ range.

Table 2: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H stretch | Secondary Amine (-NH-) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (-CH₂-) |

| 1590 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Aromatic Amine |

Note: This table contains predicted values based on standard IR correlation tables, as specific experimental data for the title compound is not available.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, would be dominated by absorptions arising from π→π* transitions within the two aromatic rings.

Benzene and its derivatives typically show strong absorption bands related to these π→π* transitions. For substituted benzenes, these bands are often observed in the 200-280 nm range. The presence of the amino groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum would likely show a strong absorption band around 240-260 nm and a weaker, broader band at a longer wavelength, possibly around 280-300 nm, which is characteristic of aniline and its derivatives. The 4-fluoro substituent on the benzyl ring is not expected to significantly alter the position of these main absorption bands but may influence their intensity.

Computational Chemistry and Theoretical Studies on N1 4 Fluorobenzyl Benzene 1,2 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity, providing a foundational understanding of a molecule's chemical behavior.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO Energies)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For aromatic amines and benzene derivatives, the introduction of substituents can significantly modulate the energies of the frontier orbitals. In N1-(4-Fluorobenzyl)benzene-1,2-diamine, the benzene-1,2-diamine moiety acts as an electron-donating group, which would be expected to raise the energy of the HOMO. Conversely, the fluorobenzyl group, with the electronegative fluorine atom, can influence the electronic landscape.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Aniline | -5.42 | -0.63 | 4.79 |

| Fluorobenzene | -6.89 | -1.09 | 5.80 |

This table provides representative values for related compounds to illustrate general trends. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the diamine group and the fluorine atom of the fluorobenzyl group due to their high electronegativity. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The hydrogen atoms of the amine groups would likely show positive electrostatic potential. These maps are instrumental in predicting how the molecule will interact with other polar molecules and in identifying potential sites for hydrogen bonding.

Prediction of Reactivity Sites (Fukui Indices)

To quantify the reactivity of different atomic sites within a molecule, Fukui functions and their condensed forms, Fukui indices, are calculated. These reactivity descriptors, derived from DFT, indicate the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.

There are three main types of Fukui indices:

f+ : for nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

f- : for electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

f0 : for radical attack.

A higher value of a particular Fukui index at an atomic site suggests a greater propensity for that type of reaction to occur at that location. For this compound, one would anticipate that the nitrogen atoms of the diamine group and certain carbon atoms on the aromatic rings would have high f- values, indicating their susceptibility to electrophilic attack. Conversely, sites with high f+ values would be the preferred targets for nucleophiles. The calculation of Fukui indices provides a more quantitative prediction of regioselectivity in chemical reactions compared to the qualitative interpretation of MEP maps.

Solvation Effects and Thermodynamic Considerations in Reaction Pathways

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve simulating a number of individual solvent molecules around the solute, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. github.iorsc.org These models are more computationally efficient and are widely used to calculate solvation free energies.

By incorporating solvation models into DFT calculations, it is possible to study the thermodynamics of reaction pathways in different solvents. This allows for the prediction of how the stability of reactants, transition states, and products is affected by the solvent environment, providing a more realistic picture of the reaction energetics. For a molecule like this compound, which has polar N-H bonds, solvation by polar solvents would be expected to have a significant impact on its reactivity.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic molecules. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach.

The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. By comparing the calculated NMR spectrum with the experimental one, it is possible to confirm or refine the proposed structure of a molecule. For this compound, theoretical predictions would help in assigning the signals in the complex aromatic region of the ¹H NMR spectrum and in distinguishing between the different carbon environments in the ¹³C NMR spectrum.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is a powerful tool to predict the infrared and Raman spectra of a molecule, providing insights into its vibrational modes. For this compound, theoretical calculations, typically using Density Functional Theory (DFT) methods with a basis set such as 6-311++G(d,p), are employed to determine the harmonic vibrational frequencies. These calculations can elucidate the characteristic vibrations of the functional groups present in the molecule.

Key vibrational modes anticipated for this compound include the stretching and bending vibrations of the N-H bonds in the diamine group, the C-N stretching, the C-F stretching of the fluorobenzyl group, and the various vibrations of the benzene rings. For instance, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. The C-F stretching frequency is expected to appear in the region of 1000-1400 cm⁻¹. A detailed analysis would involve the assignment of each calculated frequency to a specific vibrational motion of the atoms.

A comparison between the theoretically calculated vibrational spectrum and experimentally obtained FT-IR and FT-Raman spectra is crucial for the validation of the computational model. A good correlation between the theoretical and experimental data confirms the accuracy of the optimized geometry and the computational method used.

Interactive Data Table: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretching | 3450 |

| N-H Bending | 1620 |

| C-H Aromatic Stretching | 3100 |

| C=C Aromatic Stretching | 1590 |

| C-N Stretching | 1350 |

| C-F Stretching | 1230 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape and dynamic behavior of this compound over time. By simulating the atomic motions, MD studies can reveal the flexibility of the molecule, particularly around the rotatable bonds connecting the benzyl (B1604629) group to the diamine moiety.

Conformational analysis aims to identify the most stable conformations (isomers) of the molecule. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angles of key dihedral bonds. The results of such a scan would identify the global minimum energy conformation, which is the most likely structure of the molecule, as well as other low-energy conformers. Understanding the conformational preferences is essential as it can influence the molecule's chemical reactivity and biological activity.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. The NLO properties of a molecule are related to its response to an applied electric field. Computational chemistry provides a powerful avenue for the prediction of NLO properties.

The key parameters that characterize the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT. A high value of the first-order hyperpolarizability is indicative of a strong NLO response. For this compound, the presence of electron-donating (amine) and electron-withdrawing (fluorine) groups connected through a π-conjugated system suggests that it may exhibit significant NLO properties. The charge transfer between these groups upon excitation is a key factor contributing to the NLO response.

Interactive Data Table: Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Linear Polarizability (α) | 2.0 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |

Applications of N1 4 Fluorobenzyl Benzene 1,2 Diamine in Advanced Chemical Research

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The reactivity of the two amine groups in N1-(4-Fluorobenzyl)benzene-1,2-diamine, with their distinct electronic and steric environments, allows for its use as a versatile building block in the construction of complex molecular architectures. The adjacent primary and secondary amine functionalities provide a scaffold ripe for cyclization and condensation reactions, leading to a diverse array of heterocyclic compounds.

The primary application of o-phenylenediamine (B120857) derivatives in organic synthesis is the construction of fused heterocyclic rings. This compound serves as a key starting material for several important classes of heterocycles.

Benzimidazoles: The most common application of o-phenylenediamines is in the synthesis of benzimidazoles, typically through condensation with aldehydes or carboxylic acids. nih.govresearchgate.net For instance, a derivative, N1-(4-fluorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine, undergoes cyclization with pyrrole-3-carboxaldehyde in the presence of sodium metabisulfite (Na2S2O5) in ethanol to form a complex pyrrole-benzimidazole structure. This reaction proceeds via the formation of an intermediate Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole (B57391) core.

Pyrroles: The same reaction that forms the benzimidazole ring can be used to introduce a pyrrole moiety, resulting in a pyrrole-benzimidazole hybrid system. The synthesis starting with N1-(4-fluorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine and pyrrole-3-carboxaldehyde yields a product that incorporates both heterocyclic systems, demonstrating the diamine's utility in creating complex, multi-ring structures.

Quinoxalines: Quinoxalines are readily synthesized by the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This compound can react with compounds like benzil or glyoxal, typically under acidic conditions or with a catalyst, to form N-substituted quinoxaline derivatives. The reaction involves a double condensation, leading to the formation of the six-membered pyrazine ring fused to the benzene ring.

Imidazoles and Oxazoles: While the direct synthesis of simple imidazoles or oxazoles from this diamine is less common, it serves as a precursor for fused systems like benzimidazoles. General synthetic routes for imidazoles often involve the reaction of amines with other reagents to build the imidazole ring. rsc.orgnih.gov Similarly, benzoxazoles can be synthesized from related precursors like 2-aminophenols, highlighting the broader utility of ortho-disubstituted benzene rings in heterocycle synthesis. ijpsonline.com

The following table summarizes representative synthetic applications of this compound and its derivatives in forming heterocyclic systems.

| Heterocyclic System | Reactant(s) | Key Reagents/Conditions | Product Type |

| Benzimidazole | Aldehydes (e.g., pyrrole-3-carboxaldehyde) | Na2S2O5, Ethanol, Reflux | 1-(4-Fluorobenzyl)-2-(pyrrol-3-yl)benzimidazole derivative |

| Quinoxaline | 1,2-Dicarbonyl compounds (e.g., benzil) | Acid catalyst (e.g., acetic acid), Ethanol | 1-(4-Fluorobenzyl)-2,3-diphenyl-1,2-dihydroquinoxaline |

Development of Functional Materials and Specialty Chemicals

The aromatic nature and reactive amine groups of this compound make it a candidate monomer for the synthesis of high-performance polymers and functional organic materials.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are typically synthesized via a two-step polycondensation reaction between a diamine and a tetracarboxylic dianhydride. rsc.orgresearchgate.net Aromatic diamines like this compound can be used as the diamine monomer.

In the context of optoelectronics, black polyimides (BPIs) are sought after for applications such as flexible copper-clad laminates and light-blocking layers in displays. nih.gov The black color is achieved by creating a polymer structure with broad absorption across the visible spectrum. This is often accomplished by incorporating large, π-conjugated chromophores into the polymer backbone. nih.gov A synthetic strategy involves designing a diamine monomer that already contains a chromophore system. For example, a diamine containing a 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole (TDPP) unit linked to fluorinated benzene rings has been synthesized and subsequently polymerized with pyromellitic dianhydride (PMDA) to create a BPI. nih.gov This approach, which extends the π-conjugation framework within the diamine monomer, illustrates a pathway where this compound could be chemically modified to include chromophoric units before being used in polyimide synthesis.

Aromatic amines and diamines are fundamental building blocks for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). nih.gov Compounds such as N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) are widely used as hole-transporting materials due to their ability to stabilize positive charge carriers (holes) and facilitate their movement through the device. researchgate.net

Derivatives of this compound can be envisioned as precursors for similar functional materials. The presence of the aromatic rings and nitrogen lone pairs is conducive to forming stable radical cations and participating in π-conjugated systems. By incorporating this diamine into larger molecular structures, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient charge-transporting and light-emitting materials for OLEDs and organic photovoltaics. nih.gov

The structure of this compound contains functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. The primary and secondary amine groups can act as hydrogen bond donors, while the benzene and fluorobenzene rings can engage in π-π stacking interactions. These directional forces can guide the self-assembly of molecules into ordered supramolecular structures in the solid state.

Studies on analogous compounds provide insight into this behavior. For example, the crystal structure of N-(4-Nitrobenzyl)benzene-1,2-diamine reveals the formation of one-dimensional chains of hydrogen-bonded dimers that are further linked by π-π stacking interactions. This demonstrates how subtle changes to the benzyl (B1604629) substituent can influence the solid-state packing and lead to predictable supramolecular architectures.

Ligand Design in Coordination Chemistry

The two nitrogen atoms of this compound can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination compounds. libretexts.org As a bidentate ligand, it can form a stable five-membered chelate ring with a metal ion, a favorable arrangement in coordination chemistry. libretexts.org

This diamine can be used directly as a ligand or can be modified to create more complex multidentate ligands. nih.gov For example, it can react with aldehydes or ketones to form Schiff base ligands. The resulting imine nitrogen, along with the remaining secondary amine nitrogen, can coordinate to a metal ion. The fluorobenzyl group allows for fine-tuning of the ligand's electronic properties through the electron-withdrawing nature of the fluorine atom, which can influence the stability and reactivity of the resulting metal complex. These complexes have potential applications in catalysis and materials science. youtube.com

Synthesis of Schiff Base Ligands from this compound Analogues

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. Analogues of this compound, which contain a primary amine, readily react with various carbonyl compounds to form Schiff base ligands. This reaction is a cornerstone of coordination chemistry, as the resulting ligands can form stable complexes with a wide array of metal ions. nanobioletters.comnih.gov

The synthesis typically involves refluxing the diamine analogue with a selected aldehyde or ketone in a suitable solvent, such as ethanol. semanticscholar.orgresearchgate.net The presence of the azomethine group in the product can be confirmed by spectroscopic methods, notably by the appearance of a characteristic stretching vibration band in the infrared (IR) spectrum. nanobioletters.comajol.info The versatility of this synthesis allows for the creation of a diverse library of Schiff base ligands by varying the carbonyl precursor, enabling the fine-tuning of the electronic and steric properties of the final molecule for specific applications.

Formation and Spectroscopic Characterization of Metal Complexes

The Schiff base ligands derived from this compound analogues are excellent chelating agents for a variety of metal ions due to the presence of nitrogen and potentially other donor atoms. The formation of metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or nitrates) in an appropriate solvent. semanticscholar.orgajol.info The resulting complexes often exhibit distinct colors and physical properties compared to the free ligands.

A comprehensive suite of analytical and spectroscopic techniques is employed to characterize these metal complexes and elucidate their structures. These methods confirm the coordination of the ligand to the metal center and determine the geometry of the resulting complex.

Interactive Data Table: Spectroscopic Characterization of Metal Complexes

| Technique | Information Provided |

| FT-IR Spectroscopy | Confirms coordination by showing a shift in the azomethine (C=N) stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) bonds. ajol.info |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, helping to infer its coordination geometry (e.g., octahedral, square planar). researchgate.net |

| ¹H-NMR Spectroscopy | Used for diamagnetic complexes (like those of Zn(II) or Cd(II)) to determine the structure of the ligand framework and confirm its purity. nih.govresearchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its stoichiometry. nih.gov |

| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to verify the empirical formula of the complex. ajol.info |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. nih.gov |

| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes, which helps in deducing the geometry and oxidation state of the central metal ion. |

These characterization methods collectively provide a detailed picture of the structure and bonding within the metal complexes, which is crucial for understanding their reactivity and potential applications.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from Schiff base ligands are widely investigated for their catalytic activity in various organic transformations. The central metal ion in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. Complexes of metals like copper, nickel, manganese, and zinc have shown promise in oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govnih.govbcrec.idbcrec.id

For instance, manganese complexes have been studied for their role in oxygen evolution, a key process in artificial photosynthesis. nih.gov Nickel(II) complexes have demonstrated good catalytic performance in the oxidation of alcohols. bcrec.id The specific structure of the Schiff base ligand, including the electronic effects of substituents like the fluoro group on the benzyl ring, can significantly influence the catalytic efficiency and selectivity of the metal complex. While direct catalytic studies on complexes of this compound are specific, the broader class of benzene-1,2-diamine-derived complexes shows significant potential in catalysis.

Fluorescent Probe and Organic Dye Development

The structural framework of this compound is a promising scaffold for the development of fluorescent materials, including sensors and dyes. The interaction between the electron-rich diamine and the fluorinated aromatic ring can be exploited to create molecules with interesting photophysical properties.

Aggregation-Induced Emission (AIE) Studies in Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is typically observed in molecules with rotatable parts, such as phenyl rings, which in solution dissipate energy through non-radiative pathways (e.g., intramolecular rotations). In the aggregated state, these rotations are restricted, blocking the non-radiative decay channels and opening a radiative pathway, resulting in strong fluorescence emission. rsc.org

Derivatives of this compound could be designed to exhibit AIE properties. By incorporating this diamine into a molecular structure containing known AIE-active units (AIEgens), such as tetraphenylethylene, it is possible to create novel fluorescent materials. The restriction of intramolecular rotation (RIR) mechanism is key to this process, and the flexible benzyl group could play a role in modulating the AIE effect. Such AIE-active materials are highly sought after for applications in bio-imaging, chemical sensing, and materials science, where high solid-state emission is advantageous. nih.gov

Applications in Sensing and Detection Technologies (e.g., Nitric Oxide Detection)

Aromatic ortho-diamine derivatives are particularly well-suited for developing fluorescent probes for the detection of specific analytes, most notably nitric oxide (NO). nih.gov Nitric oxide is a critical signaling molecule in various physiological and pathological processes, making its detection in biological systems highly important. researchgate.net

The sensing mechanism often relies on the reaction of the ortho-diamine moiety with NO in the presence of oxygen to form a highly fluorescent triazole derivative. researchgate.netresearchgate.net In the absence of NO, the probe is typically non-fluorescent or weakly fluorescent. This "turn-on" response provides a high signal-to-background ratio, enabling sensitive detection. Probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) are based on this principle. researchgate.netthermofisher.com The this compound scaffold provides a platform for creating new NO probes, where the fluorobenzyl group can be used to tune properties such as solubility, cell permeability, and photophysical characteristics.

Table: Mechanism of Nitric Oxide Detection

| Probe State | Fluorescence | Chemical Transformation |

| Ortho-diamine Probe | Off (Non-fluorescent) | The diamine moiety quenches fluorescence. |

| Probe + Nitric Oxide (NO) + O₂ | On (Highly fluorescent) | The diamine reacts with NO to form a fluorescent triazole ring. researchgate.net |

Molecular Interaction Studies in Chemical Biology Contexts

Derivatives of this compound are also valuable tools in chemical biology for studying molecular interactions with biological targets. Computational methods, such as molecular docking, are employed to predict and analyze the binding of these small molecules to proteins and other macromolecules.

Enzyme Interaction Mechanisms and Modulation of Activity

There is currently a lack of published studies specifically investigating the interaction of this compound with enzymes. Research on analogous compounds, such as N1-benzyl-4-methylbenzene-1,2-diamine, has shown inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS). However, without direct experimental data, it is not possible to extrapolate these findings to this compound. The presence of the fluorine atom on the benzyl group could significantly alter the compound's electronic properties and its binding affinity for various enzymatic targets.

Nucleic Acid Binding Investigations and Conformational Changes

Detailed investigations into the binding of this compound to nucleic acids and any subsequent conformational changes have not been reported in the available literature. Studies on other aromatic diamine derivatives have suggested potential for DNA intercalation or groove binding, but specific binding modes and affinities for this compound remain undetermined.

Receptor Binding Affinity Studies and Structure-Interaction Relationships (Chemical Aspects)

Specific data on the receptor binding affinity of this compound is not currently available. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a molecule influences its interaction with receptors, have not been published for this particular compound. The fluorobenzyl moiety is a common feature in medicinal chemistry, often introduced to enhance binding affinity or modify metabolic stability, but its specific impact in the context of the benzene-1,2-diamine scaffold has not been elucidated.

Utilization in Advanced Analytical Chemistry Methodologies

There are no specific reports on the utilization of this compound in advanced analytical chemistry methodologies. Its chemical structure suggests potential as a ligand for metal ion detection, a derivatizing agent for chromatography, or a building block for fluorescent probes. However, these potential applications are speculative and require experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(4-Fluorobenzyl)benzene-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves reductive amination between 1,2-diaminobenzene and 4-fluorobenzyl derivatives. For example, sodium cyanoborohydride in methanol with acetic acid as a catalyst enables efficient coupling at room temperature . Solvent choice (e.g., methanol vs. dichloromethane) and reaction time (4–8 hours) significantly affect purity and yield. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and fluorine substitution patterns .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the fluorobenzyl-diamine moiety .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 231.1) .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine enhances electrophilic substitution at the para position. For example, nitration under mild conditions (HNO/HSO) selectively targets the fluorobenzyl ring, unlike chlorinated analogs where steric effects dominate . Computational DFT studies can predict reactive sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in derivatives like N1-(5-fluoro-2,4-dinitrophenyl) analogs?

- Methodological Answer : Solvent polarity is critical. In dichloromethane, nucleophilic aromatic substitution proceeds with 96% yield for nitro derivatives, whereas ethanol promotes competing alkoxylation (38% byproduct) . Kinetic monitoring via HPLC or TLC ensures reaction control.

Q. What strategies resolve contradictions in biological activity data for fluorobenzyl-diamine derivatives?

- Methodological Answer :

- Dose-Response Profiling : Use IC assays to distinguish true activity from cytotoxicity (e.g., mitochondrial vs. target-specific effects) .

- Molecular Docking : Compare binding affinities with receptors (e.g., kinase enzymes) to explain discrepancies between in vitro and in vivo results .

Q. How do structural analogs differ in their interactions with biological targets?

- Methodological Answer : A comparative table highlights key differences:

- Steric and electronic effects from substituent position dictate target selectivity .

Q. What advanced techniques characterize non-covalent interactions in fluorinated diamine complexes?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with DNA or proteins .

- Fluorescence Quenching : Detects π-π stacking or hydrogen bonding in supramolecular assemblies .

Data Analysis & Contradictions

Q. How should researchers address inconsistent crystallographic data for fluorobenzyl-diamine derivatives?

- Methodological Answer :

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in low-symmetry space groups .

- High-Resolution Synchrotron Data : Reduces thermal motion artifacts, improving Rint values below 5% .

Q. Why do oxidation studies of N1-(4-Fluorobenzyl)-1,2-diamine yield conflicting product distributions?

- Methodological Answer : Oxidizing agents (e.g., KMnO vs. DDQ) dictate pathways:

- KMnO in acidic conditions forms quinones via two-electron oxidation .

- DDQ generates radical intermediates, leading to polymerized byproducts . Monitor via ESR spectroscopy to identify radical species.

Ethical & Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.